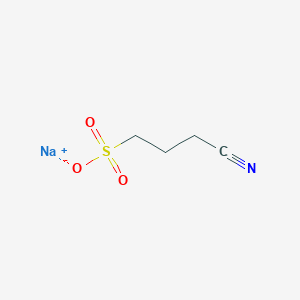

Sodium 3-Cyanopropane-1-sulfonate

Descripción general

Descripción

Sodium 3-Cyanopropane-1-sulfonate: is an organosulfur compound with the molecular formula C4H6NNaO3S . It is commonly used in various chemical and industrial applications due to its unique properties. The compound is characterized by the presence of a sulfonate group and a nitrile group, making it a versatile reagent in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 3-Cyanopropane-1-sulfonate can be synthesized through the reaction of 3-chloropropane-1-sulfonic acid with sodium cyanide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 3-Cyanopropane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The nitrile group can participate in addition reactions with electrophiles.

Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Addition Reactions: Electrophiles such as aldehydes and ketones are used.

Reduction Reactions: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is commonly used.

Major Products Formed:

Substitution Reactions: Products include sulfonate esters and sulfonamides.

Addition Reactions: Products include nitrile adducts.

Reduction Reactions: Products include primary amines.

Aplicaciones Científicas De Investigación

Sodium 3-Cyanopropane-1-sulfonate is a chemical compound with the molecular formula C4H6NNaO3S. It is also referred to as an organosulfur compound. The compound is characterized by a sulfonate group and a nitrile group, which makes it a versatile reagent in organic synthesis.

Applications

This compound has diverse applications, including uses in scientific research, organic synthesis, and medicinal chemistry.

Scientific Research: this compound can be used in studying enzyme kinetics and protein. It is also used as a building block in organic synthesis, especially in the synthesis of sulfonamide and sulfonate esters. Furthermore, it is used in the preparation of different organosulfur compounds. In biological research, it serves as a reagent for modifying biomolecules and can introduce sulfonate groups into proteins and peptides, changing their properties and functions.

Organic Synthesis: this compound's combination of cyanide and sulfonate functionalities distinguishes it from other compounds, potentially offering unique reactivity profiles. The sulfonate group can be substituted with nucleophiles, while the nitrile group can participate in addition reactions with electrophiles, or be reduced to an amine under hydrogenation conditions.

Medicinal Chemistry: this compound's ability to undergo various chemical reactions makes it a valuable intermediate in synthesizing pharmaceutical compounds. Research indicates that it may exhibit antimicrobial properties because compounds with sulfonate groups often show activity against various bacterial strains. Also, the cyanide moiety may affect metabolic pathways in organisms, though more research is needed. Compounds similar to SCPS exhibit antiviral activity, particularly against viruses like Hepatitis B, and may inhibit viral proteins or interfere with the viral life cycle, suggesting a potential role for SCPS in antiviral therapies.

Industrial Applications: this compound is used to produce specialty chemicals and as an additive in formulations. It is also used in the manufacture of dyes and pigments.

Mecanismo De Acción

The mechanism of action of Sodium 3-Cyanopropane-1-sulfonate involves its ability to participate in nucleophilic substitution and addition reactions. The sulfonate group acts as a leaving group in substitution reactions, while the nitrile group can act as an electrophile in addition reactions. These properties enable the compound to modify other molecules and participate in various chemical transformations .

Comparación Con Compuestos Similares

Sodium Methanesulfonate: Similar in structure but lacks the nitrile group.

Sodium Ethanesulfonate: Similar in structure but has an ethyl group instead of a propyl group.

Sodium Benzenesulfonate: Contains a benzene ring instead of a propyl group.

Uniqueness: Sodium 3-Cyanopropane-1-sulfonate is unique due to the presence of both a sulfonate group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .

Actividad Biológica

Sodium 3-Cyanopropane-1-sulfonate (SCPS) is a sulfonate compound with potential applications in various biological systems. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C₄H₆NNaO₃S

- Molecular Weight : 169.16 g/mol

- CAS Number : 77134605

Biological Activity

SCPS has been studied for its interactions with biological molecules and its potential therapeutic applications. The following sections summarize key findings from recent research.

1. Interaction with Biological Molecules

SCPS has shown significant interaction with oligosaccharides and proteins, influencing their structural and functional properties. For instance, studies indicate that sulfonate dopants like SCPS can enhance the solubility and stability of polysaccharides, which is critical for drug delivery systems .

2. Antiviral Properties

Research has indicated that compounds similar to SCPS exhibit antiviral activity, particularly against viruses like Hepatitis B. These compounds may inhibit viral proteins or interfere with the viral life cycle, suggesting a potential role for SCPS in antiviral therapies .

Case Studies

- Polysaccharide Activation :

- Antiviral Activity Assessment :

Data Tables

Propiedades

IUPAC Name |

sodium;3-cyanopropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-2,4H2,(H,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFHSQIXUBWHQS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.